N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide
Description
N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Properties
IUPAC Name |
N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-4-16-13(18)10-17-7-3-11(9-17)12-8-14-5-6-15-12/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYAKFTWGWQDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCC(C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a pyrrole derivative and a pyrazine derivative in the presence of a cyclizing agent can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying antimicrobial and antiviral mechanisms.
Medicine: Due to its antitumor and kinase inhibitory properties, it is explored for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide can be compared with other pyrrolopyrazine derivatives. Similar compounds include:
Pyrrolopyrazine derivatives: These compounds share the pyrrole and pyrazine rings and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one, also show diverse biological activities.
Indole derivatives: Indole-based compounds have a different ring structure but can exhibit overlapping biological activities, such as antiviral and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
